molecular formula C19H29BClNO2 B1506401 (R)-BorohomoPhe-(+)-Pinanediol-HCl CAS No. 476334-33-5

(R)-BorohomoPhe-(+)-Pinanediol-HCl

Cat. No.: B1506401
CAS No.: 476334-33-5
M. Wt: 349.7 g/mol
InChI Key: LDOJDRFKDPCKPS-KTZYUNSISA-N
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Description

General Overview of Boronic Acids in Organic and Medicinal Chemistry

First synthesized in 1860, boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂). nih.gov Their stability, generally low toxicity, and versatile reactivity make them invaluable tools in organic synthesis. nih.govresearchgate.net A cornerstone of their application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming new carbon-carbon bonds. nih.govsigmaaldrich.com

In medicinal chemistry, the interest in boronic acids has grown substantially, particularly after the approval of drugs like bortezomib (B1684674). nih.govresearchgate.net These compounds can form reversible covalent bonds with nucleophilic amino acid residues in enzymes, making them effective inhibitors. researchgate.netwikipedia.org The boron atom in these molecules is a key to their biological activity, often interacting with the active sites of proteins. wikipedia.org This ability to modulate enzyme function has spurred research into boronic acids for a range of therapeutic areas. nih.govnih.gov

Significance of Chirality in Pharmaceutical and Synthetic Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science and is of paramount importance in drug design. mdpi.comresearchgate.net Biological systems, such as receptors and enzymes, are themselves chiral and therefore interact differently with the different enantiomers (mirror-image isomers) of a chiral drug. mdpi.comresearchgate.net One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. mdpi.comrsc.org

This stereoselectivity has driven the pharmaceutical industry to increasingly focus on the development of single-enantiomer drugs. rsc.orgnih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to understand the stereochemistry of chiral drugs early in the development process. nih.gov Consequently, the development of methods for enantioselective synthesis—reactions that produce one enantiomer in preference to the other—is a major focus of modern organic chemistry. mdpi.comeurekalert.org

Historical Context and Evolution of Borono-Peptidomimetics Research

The field of borono-peptidomimetics represents the convergence of boronic acid chemistry and peptide science. Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as better stability and oral bioavailability. The incorporation of a boron atom into a peptide-like scaffold gives rise to borono-peptidomimetics.

The journey of boron in medicine began with early uses as a preservative. mdpi.com A significant milestone was the development of boron neutron capture therapy (BNCT), which utilizes boron compounds to selectively destroy cancer cells. nih.govresearchgate.net The approval of the boronic acid-containing drug bortezomib in 2003 for treating multiple myeloma was a pivotal moment, stimulating widespread interest in boron-based drug discovery. nih.gov This success led to the development of other boron-containing drugs and has fueled research into peptidic boronic acids as potent enzyme inhibitors. nih.govnih.gov The evolution of this research area continues, with scientists exploring novel applications for boron-containing peptidomimetics in various diseases. nih.govbirmingham.ac.uk

Rationale for Research on (R)-BorohomoPhe-(+)-Pinanediol-HCl within the Boronic Acid Derivative Landscape

(R)-BorohomoPhe-(+)-Pinanediol-HCl is a specific chiral organoboron compound. The "(R)" designation refers to the specific three-dimensional arrangement of atoms around the chiral center, while "BorohomoPhe" indicates it is a derivative of the amino acid phenylalanine, containing a boronic acid moiety. The "(+)-Pinanediol" group is a chiral auxiliary, a temporary chemical entity used to control the stereochemical outcome of a synthesis. This particular compound serves as a valuable building block in the synthesis of more complex chiral molecules.

The rationale for its investigation lies in the growing demand for enantiomerically pure compounds for drug discovery and development. nbinno.com Chiral boron-containing amino acid derivatives like (R)-BorohomoPhe-(+)-Pinanediol-HCl are crucial intermediates for creating sophisticated molecules with precise stereochemistry. nbinno.com The unique structural features of this compound make it a key component in the synthesis of potential therapeutic agents, including anti-tumor and anti-inflammatory drugs. nbinno.com Research into such compounds is driven by the need to improve the efficiency of drug synthesis, increase reaction yields, and simplify the production of complex, stereochemically defined molecules. nbinno.com

Properties

IUPAC Name

(1R)-3-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO2.ClH/c1-18(2)14-11-15(18)19(3)16(12-14)22-20(23-19)17(21)10-9-13-7-5-4-6-8-13;/h4-8,14-17H,9-12,21H2,1-3H3;1H/t14-,15-,16+,17-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOJDRFKDPCKPS-KTZYUNSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719329
Record name (1R)-3-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476334-33-5
Record name 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-3a,8,8-trimethyl-α-(2-phenylethyl)-, hydrochloride (1:1), (αR,3aS,4S,6S,7aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476334-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-3-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R Borohomophe + Pinanediol Hcl and Analogues

Strategies for Boronic Acid Construction and Derivatization

The construction of the boronic acid moiety and its subsequent derivatization are central to the synthesis of α-aminoboronic acid analogs. Various methods have been developed to form the crucial carbon-boron (C-B) bond.

Hydroboration Approaches for Carbon-Boron Bond Formation

Hydroboration is a fundamental reaction for creating C-B bonds. wikipedia.org In the context of α-aminoboronic acid synthesis, hydroboration of enamides or alkenylboronates has been explored. nih.gov For instance, the rhodium-catalyzed hydroboration of enamides can provide access to α-aminoboronic acid derivatives. csic.es This process involves the addition of a boron-hydride bond across a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com The regioselectivity of the hydroboration is a critical aspect, often leading to the boron atom attaching to the less substituted carbon of the double bond (anti-Markovnikov addition). wikipedia.org

Amine-directed hydroboration offers a strategy for intramolecular C-B bond formation. acs.org In this approach, an amine functional group within the substrate directs the hydroboration to a specific site. acs.org However, this method can be limited by the stability of the amine-borane complex and the potential for intermolecular reactions. acs.org

Matteson Homologation and Related Stereoselective Carbon Chain Extension Methods

The Matteson homologation is a powerful and highly stereoselective method for extending a carbon chain attached to a boron atom. researchgate.netresearchgate.netuni-saarland.deacs.orgnih.gov This reaction involves the use of a chiral boronic ester, which is reacted with a dichloromethylide anion (LiCHCl₂) to form an α-chloroboronic ester intermediate. uni-saarland.deacs.org Subsequent nucleophilic displacement of the chloride with a Grignard reagent or other nucleophile proceeds with inversion of configuration, allowing for the creation of a new stereocenter with high control. uni-saarland.de

This methodology has been successfully applied to the synthesis of various α-aminoboronic acid derivatives. nih.gov For example, the synthesis of bortezomib (B1684674), a proteasome inhibitor, utilizes a Matteson homologation step to introduce the α-amino group with the correct stereochemistry. nih.gov The reaction starts with a chiral boronic ester, such as one derived from (+)-pinanediol, which directs the stereochemical outcome of the homologation. nih.gov Repeated homologation cycles can be used to build up complex carbon skeletons with multiple stereocenters. researchgate.netnih.gov

Table 1: Key Features of Matteson Homologation

FeatureDescription
Stereoselectivity High diastereoselectivity is achieved through the use of chiral auxiliaries. researchgate.netuni-saarland.de
Mechanism Involves the formation of an α-chloroboronic ester intermediate followed by nucleophilic substitution with inversion of configuration. uni-saarland.de
Nucleophiles A wide range of nucleophiles can be used, including Grignard reagents, organolithiums, and enolates. researchgate.netuni-saarland.de
Applications Widely used in the synthesis of complex natural products and pharmaceuticals containing chiral boronic acids. researchgate.netnih.gov

Transition Metal-Catalyzed Coupling Methodologies for Boronate Synthesis

Transition metal-catalyzed reactions provide a versatile and efficient means of forming C-B bonds. rsc.orgcsic.esnih.govwiley-vch.denih.gov These methods often offer mild reaction conditions and broad functional group tolerance. ucla.eduorganic-chemistry.org

One prominent approach is the palladium-catalyzed cross-coupling of aryl or vinyl halides with diboron (B99234) reagents, known as the Miyaura borylation. organic-chemistry.org This reaction is a powerful tool for synthesizing aryl and vinyl boronic esters. organic-chemistry.org Similarly, iridium-catalyzed C-H borylation allows for the direct conversion of C-H bonds into C-B bonds, offering a highly atom-economical route to boronic esters. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a valuable tool for synthesizing α-aminoboronic acid derivatives. nih.govacs.org For example, a chiral copper catalyst can be used for the enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters, providing enantioenriched α-aminoboronic acid derivatives. nih.govacs.org Nickel-catalyzed cross-coupling reactions have also been developed to couple aryl boronic acids with N-acyliminium ions derived from quinolines and isoquinolines. ucla.edu

Enantioselective Synthesis and Chiral Control in Boronic Acid Derivatives

Achieving high levels of enantioselectivity is a critical challenge in the synthesis of chiral boronic acid derivatives like (R)-BorohomoPhe-(+)-Pinanediol-HCl. csic.esresearchgate.netresearchgate.netuni-saarland.denih.govwiley-vch.denih.govucla.eduacs.orgrsc.orgscispace.comresearchgate.netnih.govorganic-chemistry.orgnih.gov The stereochemistry at the α-carbon significantly influences the biological activity of these compounds.

Role of Chiral Auxiliaries, specifically (+)-Pinanediol, in Stereocontrol

Chiral auxiliaries play a crucial role in directing the stereochemical outcome of reactions. researchgate.netorganic-chemistry.org (+)-Pinanediol, derived from the natural product (+)-α-pinene, is a widely used and effective chiral auxiliary in boronic acid chemistry. researchgate.netnih.gov It reacts with a boronic acid to form a chiral pinanediol boronic ester. The steric bulk and defined stereochemistry of the pinanediol moiety effectively shield one face of the boron atom, directing incoming reagents to the opposite face. iupac.org

In the Matteson homologation, the use of (+)-pinanediol as a chiral auxiliary leads to the formation of the α-chloroboronic ester with high diastereoselectivity. nih.gov Subsequent nucleophilic attack occurs from the less hindered face, resulting in a predictable and controllable stereochemical outcome. iupac.org The pinanediol auxiliary can typically be removed under mild acidic or transesterification conditions to yield the free boronic acid without racemization. nih.gov

Table 2: Influence of (+)-Pinanediol as a Chiral Auxiliary

ReactionRole of (+)-PinanediolOutcome
Esterification Forms a stable, chiral boronic ester. researchgate.netProtects the boronic acid and introduces a chiral environment.
Matteson Homologation Directs the approach of the dichloromethylide anion. nih.govHigh diastereoselectivity in the formation of the α-chloroboronic ester.
Nucleophilic Addition Sterically hinders one face of the boronic ester.Controls the stereochemistry of the newly formed stereocenter.

Diastereoselective and Enantioselective Method Development

The development of diastereoselective and enantioselective methods is paramount for the synthesis of optically pure boronic acid derivatives. csic.esresearchgate.netuni-saarland.denih.govwiley-vch.denih.govucla.eduacs.orgrsc.orgnih.govnih.govacs.org

Diastereoselective methods often rely on the use of a chiral substrate or auxiliary to control the formation of a new stereocenter relative to an existing one. The Matteson homologation using a chiral pinanediol boronic ester is a prime example of a substrate-controlled diastereoselective reaction. researchgate.netnih.gov Another strategy involves the diastereoselective alkylation of activated nitrogen heterocycles with alkenyl boronate complexes. nih.gov

Enantioselective methods employ a chiral catalyst to induce stereoselectivity in a reaction between achiral or racemic starting materials. This approach is highly desirable as it allows for the generation of chirality from non-chiral precursors. Examples include:

Copper-catalyzed N-alkylation: A chiral copper-diamine complex can catalyze the enantioselective reaction of a carbamate (B1207046) with a racemic α-chloroboronate ester. nih.govacs.org

Rhodium-catalyzed additions: Chiral rhodium catalysts have been used for the enantioselective addition of arylboronic acids to ketones. rsc.org

Iridium-catalyzed hydrogenation: The enantioselective hydrogenation of boron-containing heteroarenes using a chiral iridium catalyst provides access to chiral δ-aminoboronic esters. researchgate.net

Chiral Brønsted acid catalysis: Enantioselective conjugate addition of boronic acids to α,β-unsaturated 2-acyl imidazoles can be catalyzed by chiral diols like BINOL derivatives. acs.org

The choice of synthetic strategy depends on the specific target molecule and the desired stereochemistry. A combination of these methods is often employed to construct complex chiral boronic acid derivatives with high purity and stereocontrol.

Synthesis of Homophenylalanine-Derived Boronic Acid Precursors

The initial step in the synthesis of (R)-BorohomoPhe-(+)-Pinanediol-HCl involves the preparation of a boronic acid precursor derived from homophenylalanine. Homophenylalanine, or 2-amino-4-phenylbutanoic acid, serves as the starting point for introducing the boronic acid functionality. nih.govorgsyn.org A common and effective method for the synthesis of α-aminoboronic acids is the Matteson homologation reaction. epo.org This reaction allows for the stereospecific introduction of a chloromethylboronic ester group, which can subsequently be converted to the desired amino group.

The general approach begins with a suitable precursor, which is an alkylboronic ester. For the synthesis of a homophenylalanine analogue, a precursor such as 3-phenylpropylboronic acid would be required. This precursor can be prepared through various methods, including the reaction of a Grignard reagent with a trialkyl borate. The resulting boronic acid is then typically converted to a chiral pinanediol ester to guide the stereochemistry of the subsequent steps.

The Matteson homologation involves the reaction of the chiral boronic ester with a chloromethyllithium reagent, which inserts a chloromethyl group into the carbon-boron bond. This reaction proceeds with high diastereoselectivity, controlled by the chiral pinanediol auxiliary. The resulting α-chloroboronic ester is a key intermediate for the introduction of the amino group.

Table 1: Key Intermediates in the Synthesis of Homophenylalanine-Derived Boronic Acid Precursors

Compound NameStructureRole in Synthesis
3-Phenylpropylboronic acidC₆H₅(CH₂)₃B(OH)₂Starting material for the boronic acid moiety.
(+)-PinanediolC₁₀H₁₈O₂Chiral auxiliary for stereoselective synthesis.
Pinanediol 3-phenylpropylboronateC₁₉H₂₉BO₂Chiral boronic ester for Matteson homologation.
(R)-Pinanediol 1-chloro-4-phenylbutaneboronateC₁₉H₂₈BClO₂Key α-chloroboronic ester intermediate.

Formation and De-protection of Pinanediol Boronate Esters

The formation of the pinanediol boronate ester is a crucial step that serves two primary purposes: it protects the boronic acid group and allows for stereochemical control during the synthesis. The reaction between a boronic acid and (+)-pinanediol is typically carried out under anhydrous conditions to form the cyclic boronate ester. mdpi.com This esterification can be achieved by heating the reactants in a suitable solvent with azeotropic removal of water.

Once the α-chloroboronic ester is synthesized, the chloro group is displaced by an amino group precursor. A common method involves the use of lithium hexamethyldisilazide (LiHMDS) as a nitrogen nucleophile. epo.org This reaction proceeds via an S(_N)2-type mechanism, resulting in the inversion of configuration at the carbon atom, thus establishing the desired (R)-stereochemistry at the α-carbon. The resulting product is an N-silylated α-aminoboronic ester. The silyl (B83357) group is then removed under acidic conditions to yield the free amino group.

The deprotection of the pinanediol ester to reveal the free boronic acid is typically performed at a later stage, often after coupling the amino acid analogue to another molecule, such as in peptide synthesis. epo.org Deprotection can be achieved by transesterification with another boronic acid, such as phenylboronic acid, or under acidic conditions. epo.org The stability of the pinanediol ester allows it to be carried through multiple synthetic steps before its removal is required.

Table 2: General Reaction Conditions for Pinanediol Boronate Ester Formation and Modification

Reaction StepReagents and ConditionsTypical Yield
EsterificationBoronic acid, (+)-pinanediol, toluene, reflux with Dean-Stark trap>90%
Chloromethylation (Matteson Homologation)Pinanediol boronate, LiCH₂Cl, THF, -78 °C70-85%
Aminationα-Chloroboronate, LiHMDS, THF, -78 °C to rt60-80%
N-DesilylationN-Silylated aminoboronate, HCl in etherQuantitative
Pinanediol DeprotectionPinanediol boronate ester, phenylboronic acid, or acidic hydrolysisVariable

Salt Formation and Stabilization (e.g., Hydrochloride)

The final step in the synthesis of the target compound is the formation of a stable salt. α-Aminoboronic acids and their esters are often isolated and stored as their hydrochloride salts to improve their stability and handling characteristics. The free amino group in the (R)-BorohomoPhe-(+)-Pinanediol can be readily protonated by treatment with hydrochloric acid.

This is typically achieved by dissolving the free amine in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then introducing anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent. The hydrochloride salt precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum. The resulting (R)-BorohomoPhe-(+)-Pinanediol-HCl is a crystalline solid that is more stable to storage and handling than the free amine. The formation of the salt does not affect the stereochemistry of the molecule.

The use of trimethylchlorosilane in methanol (B129727) is another effective method for the simultaneous esterification of carboxylic acids and the formation of hydrochloride salts of amino groups, highlighting a common strategy for handling amino acid derivatives. While the target molecule is a boronic acid ester, the principle of forming a hydrochloride salt of the amino group remains the same.

Structural Characterization and Stereochemical Assignment of R Borohomophe + Pinanediol Hcl

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the molecular structure of (R)-BorohomoPhe-(+)-Pinanediol-HCl by providing detailed information about its atomic composition, connectivity, and chemical environment. While specific spectral data for this compound is proprietary and not publicly available, the expected spectroscopic characteristics can be inferred from its structural components: the borohomophenylalanine moiety, the (+)-pinanediol protecting group, and the hydrochloride salt form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the methine and methylene protons of the homophenylalanine backbone, and the characteristic protons of the rigid pinanediol moiety. The presence of the hydrochloride salt would influence the chemical shift of protons near the amine group.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all unique carbon atoms, including the aromatic carbons, the aliphatic carbons of the amino acid side chain, and the carbons of the pinanediol group.

¹¹B NMR: Boron-11 NMR spectroscopy is particularly useful for characterizing boronic esters. The chemical shift of the boron atom provides insight into its coordination state (trigonal or tetrahedral) and the electronic environment around the boron center. For a trigonal boronic ester, a characteristic broad signal is expected.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of (R)-BorohomoPhe-(+)-Pinanediol-HCl is anticipated to show characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (amine salt)3200-2800
C-H stretching (aromatic & aliphatic)3100-2850
B-O stretching1350-1310
C-N stretching1250-1020
Aromatic C=C bending1600-1450

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₉H₂₉BClNO₂. The fragmentation pattern observed in the mass spectrum can also offer structural information.

Chiral Analysis Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC)

The determination of enantiomeric purity is crucial for any chiral compound intended for use in stereoselective synthesis or biological applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For aminoboronic acid esters like (R)-BorohomoPhe-(+)-Pinanediol-HCl, several types of CSPs can be effective, including polysaccharide-based phases (e.g., cellulose or amylose derivatives) and Pirkle-type phases. The choice of the mobile phase is also critical for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic modifier can improve peak shape and resolution.

Table of Typical Chiral HPLC Parameters for Amino Acid Derivatives:

ParameterDescription
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or Pirkle-type
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Modifier Trifluoroacetic acid (TFA) or Diethylamine (DEA) for improved peak shape
Detection UV at a wavelength where the aromatic ring absorbs (e.g., 210-260 nm)
Flow Rate Typically 0.5 - 1.5 mL/min

The successful development of a chiral HPLC method would allow for the accurate quantification of the (R)-enantiomer and the detection of even trace amounts of the corresponding (S)-enantiomer, thereby establishing the enantiomeric excess (e.e.) of the sample.

X-ray Crystallography for Absolute Stereochemistry Confirmation (if applicable to compound class)

While spectroscopic and chromatographic methods provide strong evidence for the structure and enantiomeric purity, X-ray crystallography is the definitive technique for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a three-dimensional map of the electron density in the crystal, from which the precise arrangement of all atoms in the molecule can be determined.

For a compound like (R)-BorohomoPhe-(+)-Pinanediol-HCl, an X-ray crystal structure would unambiguously confirm:

The (R)-configuration of the stereocenter in the borohomophenylalanine moiety.

The known absolute configuration of the (+)-pinanediol chiral auxiliary.

Precise bond lengths, bond angles, and torsion angles within the molecule.

The intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The determination of the absolute configuration is often achieved by measuring the anomalous dispersion of X-rays by the atoms in the crystal, which is known as the Flack parameter. A value close to zero for the Flack parameter confirms the assigned absolute stereochemistry. Although a crystal structure for the specific title compound is not publicly available, X-ray crystallography is a well-established and powerful tool for the definitive stereochemical assignment of this class of compounds.

Conformational Analysis and Stereoisomer Interconversion Studies

The biological activity and reactivity of a molecule are often influenced by its three-dimensional shape and conformational flexibility. Conformational analysis of (R)-BorohomoPhe-(+)-Pinanediol-HCl involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds.

The rigid bicyclic structure of the (+)-pinanediol group significantly restricts the conformational freedom of the boronic ester portion of the molecule. This conformational rigidity is a key feature that makes pinanediol a useful chiral auxiliary in asymmetric synthesis. The preferred conformation of the five-membered dioxaborolane ring and the orientation of the homophenylalanine side chain relative to the pinanediol scaffold can be investigated using a combination of experimental and computational methods.

NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space proximities between protons, which helps in determining the preferred conformation in solution.

Computational Modeling: Molecular mechanics and quantum chemical calculations can be used to model the potential energy surface of the molecule and identify the lowest energy (most stable) conformations.

Studies on the interconversion of stereoisomers would be important to assess the stereochemical stability of the compound. For (R)-BorohomoPhe-(+)-Pinanediol-HCl, the primary concern would be the potential for epimerization at the α-carbon of the homophenylalanine moiety. However, the C-B bond is generally stable under normal conditions, and the use of the pinanediol protecting group further enhances the stability of the boronic ester, making significant interconversion unlikely under standard handling and storage conditions.

Chemical Reactivity and Derivatization Pathways of R Borohomophe + Pinanediol Hcl

Reactivity of the Boronic Acid Moiety (e.g., Lewis Acidity, Transesterification)

The boronic acid moiety, protected as a pinanediol ester, is the central hub for many of the compound's characteristic reactions. Its reactivity is primarily governed by the Lewis acidic nature of the boron atom.

Lewis Acidity Boronic acids are known to act as Lewis acids, capable of accepting a pair of electrons. wikipedia.org Their pKa is typically around 9, but upon forming tetrahedral boronate complexes, the pKa can decrease to approximately 7. wikipedia.org This Lewis acidity is fundamental to their interaction with nucleophiles and their catalytic activity. The boron atom in (R)-BorohomoPhe-(+)-Pinanediol-HCl is tricoordinate and electron-deficient, making it susceptible to nucleophilic attack. This interaction leads to the formation of a tetracoordinate boronate complex. Studies on 2,6-diarylphenylboronic acids have shown that factors like non-covalent polar-π interactions and solvation effects can stabilize both the boronic acid and its corresponding boronate form. nih.govsemanticscholar.org The Lewis acidity can be probed and tuned by modifying substituents on the aromatic rings within a molecule. nih.gov

Transesterification Transesterification is a key reaction for boronate esters, involving the exchange of the diol protecting group. Pinanediol esters are known for their exceptional stability compared to other boronate esters, such as those derived from pinacol (B44631) or ethylene (B1197577) glycol. researchgate.nettdl.org This stability is attributed to the rigid bicyclic structure of pinanediol, which binds to boron without significant ring strain. acs.org Consequently, pinanediol esters are highly resistant to hydrolysis under neutral or practical conditions. acs.org

However, the pinanediol group can be cleaved or exchanged under specific conditions. This process is often necessary to liberate the free boronic acid or to install a different protecting group. Methods for transesterification or deprotection include:

Reaction with other diols: While pinanediol esters are thermodynamically favored, the equilibrium can be shifted. For instance, using boron trifluoride (BF₃·OEt₂) as a catalyst can promote the transesterification of pinacol boronate esters with catechols or 1,3-diols. tdl.orgsci-hub.ru

Reaction with diethanolamine: A two-step deprotection method involves transesterification with diethanolamine, followed by hydrolysis to yield the free boronic acid. nih.gov

Solid-phase reagents: Polystyrene-boronic acid has been used to remove the pinacol group from boronate esters through transesterification, allowing for easy separation of the desired product. researchgate.net

Conversion to trifluoroborates: Reaction with potassium bifluoride (KHF₂) can convert pinanediol esters into the corresponding trifluoroborate salts (R-BF₃K), which can be more reactive in certain coupling reactions or subsequently hydrolyzed to the boronic acid. acs.orgnih.gov

The relative rates of transesterification are influenced by the structure of the incoming diol. Studies have shown that six-membered boronic esters are generally more stable than their five-membered counterparts. researchgate.net

MethodReagentsKey FeatureReference
Catalytic TransesterificationDiol (e.g., catechol), BF₃·OEt₂Catalyst promotes exchange of the pinanediol group. tdl.orgsci-hub.ru
Diethanolamine ExchangeDiethanolamine, then hydrolysisForms a stable bicyclic chelate that can be hydrolyzed. nih.gov
Solid-Phase ScavengingPolystyrene-boronic acidFacilitates purification by sequestering the pinanediol. researchgate.net
Trifluoroborate FormationPotassium bifluoride (KHF₂)Converts the stable ester to a more versatile trifluoroborate salt. acs.org

Functional Group Transformations and Modification of the Homophenylalanine Backbone

The homophenylalanine portion of the molecule offers multiple sites for derivatization, allowing for the synthesis of a wide array of analogues. These transformations can target the amino group, the phenyl ring, or the aliphatic backbone.

The primary amine of the homophenylalanine backbone is a key site for functionalization. Standard amine chemistry can be applied, such as acylation to form amides, alkylation, or use in reductive amination reactions. The hydrochloride salt form means the amine is protonated, and deprotonation is required before it can act as a nucleophile. This is typically achieved by treatment with a non-nucleophilic base. core.ac.uk

The phenyl ring is amenable to electrophilic aromatic substitution reactions. Furthermore, modern cross-coupling techniques allow for more precise modifications. Palladium-catalyzed reactions, in particular, have been used for the C-H functionalization of phenylalanine and homophenylalanine derivatives. For example, the N-triflamide directed ortho-acetoxylation of homophenylalanine has been reported, which proceeds via the formation of a seven-membered palladacycle intermediate. acs.org This demonstrates that even remote C-H bonds can be selectively functionalized.

Modification of the polypeptide backbone itself, for instance by incorporating beta-amino acid residues, has been explored as a strategy to create analogues with improved pharmacokinetic properties. researchgate.net While this is more relevant to peptide chemistry, the principle of altering the amino acid backbone to tune properties is applicable. A variety of functional group interconversions are possible for amino acid derivatives, including transformations of alcohols, aldehydes, and carboxylic acids, many of which could be applied after initial modification of the primary amine or phenyl ring. mit.eduorganic-synthesis.com

Reaction SiteTransformationExample Reaction/MethodReference
Amino GroupAcylationReaction with an acyl chloride or anhydride (B1165640) to form an amide. core.ac.uk
Phenyl RingC-H AcetoxylationPalladium-catalyzed ortho-acetoxylation directed by an N-acyl group. acs.org
Phenyl RingSuzuki-Miyaura CouplingFunctionalization of deuteroporphyrin (B1211107) IX via coupling with aminophenylboronic acid pinacol ester. sigmaaldrich.com
Boronic EsterOxidationOxidation with hydrogen peroxide to yield the corresponding alcohol. acs.org

Regioselective and Stereoselective Functionalization

The chiral nature and defined structure of (R)-BorohomoPhe-(+)-Pinanediol-HCl make it an excellent substrate for reactions requiring high levels of chemo-, regio-, and stereocontrol.

Regioselectivity Regioselective functionalization can often be achieved by exploiting the inherent reactivity of different positions on the molecule or by using directing groups. For the homophenylalanine backbone, C-H activation strategies have shown promise. The regioselectivity of these reactions can be controlled by the choice of directing group and catalyst, allowing for functionalization at specific positions on the aromatic ring. acs.org For example, the use of a carboxylic acid anion as a directing group has enabled regioselective cross-coupling reactions of dihalo-substituted aromatic compounds. nih.gov Similarly, boronic acids themselves can act as catalysts and control regioselectivity in reactions like the glycosylation of unprotected sugars. acs.org

Stereoselectivity The (+)-pinanediol auxiliary is a cornerstone of asymmetric synthesis, renowned for its ability to induce high levels of stereoselectivity. It serves as a chiral directing group in a multitude of reactions involving the adjacent C-B bond. The classic example is the Matteson homologation, where (dichloromethyl)lithium reacts with a pinanediol boronic ester to insert a chloromethyl group with exceptional stereocontrol, typically exceeding 99% diastereoselectivity. acs.orgacs.org This allows for the iterative construction of chiral centers.

The stereochemical integrity of the boronic ester is maintained throughout many transformations. For example, a stereodivergent coupling of vinyl halides with chiral, nonracemic boronic esters has been developed that proceeds with complete enantiospecificity, allowing for the synthesis of either the E or Z alkene from a single starting isomer. nih.gov The stereospecific conversion of alcohols into enantioenriched pinacol boronic esters has also been demonstrated. nih.gov The rigid, chiral environment provided by the pinanediol moiety effectively shields one face of the molecule, directing the approach of reagents and ensuring a highly predictable stereochemical outcome. acs.orgacs.org

Stability Studies of the Boronate Ester Linkage and Hydrochloride Salt Form

Boronate Ester Linkage Stability The boronate ester linkage is a dynamic covalent bond, meaning its formation is reversible, typically through hydrolysis. nih.gov However, pinanediol boronate esters are exceptionally stable towards hydrolysis compared to other esters like those from pinacol or ethylene glycol. researchgate.netacs.org This enhanced stability arises from the sterically hindered environment created by the bulky, bicyclic pinanediol group, which kinetically disfavors the approach of water to the Lewis acidic boron center. nih.govkaust.edu.sa DFT calculations have shown that while the presence of water can facilitate hydrolysis, the energy barrier for this process is significant. arizona.eduresearchgate.net Studies in aqueous acetonitrile (B52724) revealed that pinanediol forms a very stable trigonal ester. rsc.org This high stability is advantageous for purification and handling, as the esters are often stable to chromatography. acs.orgnih.gov Despite this stability, they can be cleaved under specific, often harsh, conditions such as treatment with boron trichloride (B1173362) or oxidative cleavage with sodium periodate. acs.orgnih.gov

Hydrochloride Salt Form Stability Converting a free amine to its hydrochloride salt is a common strategy to improve a compound's stability, crystallinity, and solubility in aqueous media. acs.org The hydrochloride salt of an amino acid derivative is generally a stable, crystalline solid that is less prone to degradation than the corresponding free base. The protonated amine is protected from participating in unwanted side reactions.

However, hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the atmosphere. acs.org The degree of hygroscopicity can affect the material's chemical stability, flowability, and compressibility. acs.org The stability of amino acids in the presence of hydrochloric acid has been studied, particularly in the context of parenteral nutrition solutions. While most amino acids are stable, the concentrations of some, like proline and histidine, were found to decrease over 24 hours in solutions with high concentrations of HCl. nih.gov The pH of the solution is a critical factor, with lower pH values generally favoring the stability of the protonated amine form. acs.org For synthetic purposes, the hydrochloride salt must be deprotonated, often in situ, using a base to liberate the free amine for subsequent coupling reactions. core.ac.uknih.gov

ComponentFactorObservationReference
Pinanediol Boronate EsterHydrolytic StabilityExceptionally stable due to steric hindrance; resistant to hydrolysis under neutral conditions. acs.orgnih.gov
Pinanediol Boronate EsterThermodynamic StabilityMore stable than corresponding five-membered ring (e.g., ethylene glycol) esters. tdl.orgresearchgate.net
Pinanediol Boronate EsterCleavage ConditionsRequires specific conditions like BCl₃, NaIO₄, or transesterification. acs.orgnih.gov
Hydrochloride SaltPhysical StateTypically a stable, crystalline solid. acs.org
Hydrochloride SaltAqueous SolubilityGenerally enhances water solubility, which is often pH-dependent. acs.org
Hydrochloride SaltHygroscopicityCan be slightly to moderately hygroscopic, potentially affecting handling and long-term stability. acs.org

Applications in Asymmetric Catalysis and Organic Synthesis

(R)-BorohomoPhe-(+)-Pinanediol-HCl as a Chiral Auxiliary or Ligand Precursor in Asymmetric Reactions

(R)-BorohomoPhe-(+)-Pinanediol-HCl serves as a valuable chiral auxiliary, a stereocenter-containing group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of both the homophenylalanine-derived backbone and the pinanediol protecting group creates a well-defined three-dimensional environment, influencing the facial selectivity of approaching reagents.

The pinanediol moiety, derived from either (+)- or (-)-α-pinene, is a widely used chiral director in boronic ester chemistry. Its rigid bicyclic structure provides steric hindrance that effectively shields one face of the boron center, leading to high levels of stereocontrol in reactions such as the Matteson homologation for the asymmetric synthesis of α-chloro boronic esters. This high diastereoselectivity, often exceeding 99%, is a testament to the efficacy of pinanediol as a chiral auxiliary.

Furthermore, the α-amino acid substructure of (R)-BorohomoPhe-(+)-Pinanediol-HCl allows it to function as a precursor to chiral ligands. The amino group can be functionalized to coordinate with metal centers, creating chiral catalysts for a variety of asymmetric transformations. The combination of the stereogenic centers and the Lewis acidic boron atom can lead to bifunctional catalysts capable of activating substrates and controlling stereochemistry simultaneously.

Utilization in Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high stereocontrol is a central theme in organic synthesis. Chiral boronic esters like (R)-BorohomoPhe-(+)-Pinanediol-HCl are instrumental in achieving this goal.

Asymmetric Carbon-Carbon Bond Formation:

One of the most powerful applications of chiral boronic esters is in the Matteson homologation reaction. This method allows for the iterative extension of a carbon chain by one carbon, with the stereochemistry of the newly formed chiral center being controlled by the pinanediol auxiliary. This process is highly valuable for the synthesis of complex molecules with multiple stereocenters, such as insect pheromones and diols.

The general utility of chiral boronic esters in C-C bond formation is further exemplified by their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions enable the formation of C-C bonds between the boron-bearing carbon and various organic electrophiles. The stereochemical integrity of the chiral center attached to boron is often retained during these processes, making them valuable for the synthesis of enantioenriched products.

Reaction TypeSubstrateReagentProductStereoselectivity
Matteson HomologationPinanediol alkylboronate(Dichloromethyl)lithiumPinanediol (1-chloroalkyl)boronateHigh diastereoselectivity
Suzuki-Miyaura CouplingChiral secondary boronic esterAryl halideChiral biaryl compoundHigh enantiomeric excess

Asymmetric Carbon-Heteroatom Bond Formation:

The versatility of chiral boronic esters extends to the formation of C-X bonds. For instance, the boron-carbon bond can be stereospecifically converted into a carbon-nitrogen (C-N) or carbon-oxygen (C-O) bond. This is often achieved through oxidation or amination reactions of the boronic ester. The ability to form these bonds stereoselectively is crucial for the synthesis of chiral amines and alcohols, which are common motifs in pharmaceuticals and natural products.

Role in Stereoselective Functionalization of Substrates

The application of (R)-BorohomoPhe-(+)-Pinanediol-HCl and related chiral boronic esters is pivotal in the stereoselective functionalization of a wide array of substrates. The chiral environment provided by the reagent dictates the trajectory of incoming reactants, leading to the preferential formation of one stereoisomer over others.

For instance, in the addition of nucleophiles to carbonyl compounds, a chiral boronic ester can act as a Lewis acid, coordinating to the carbonyl oxygen and activating the substrate. The steric bulk of the pinanediol group then directs the nucleophilic attack to one of the enantiotopic faces of the carbonyl, resulting in a chiral alcohol with high enantiomeric excess.

Similarly, in conjugate addition reactions to α,β-unsaturated systems, chiral boron reagents can control the stereochemistry of the newly formed chiral center at the β-position. This is a powerful strategy for the synthesis of complex molecules with defined stereochemistry.

Comparison with Other Chiral Boronic Acid Catalysts and Auxiliaries

(R)-BorohomoPhe-(+)-Pinanediol-HCl belongs to a broader class of chiral boronic acid derivatives used in asymmetric synthesis. A comparison with other prominent members of this class highlights its unique features and potential advantages.

Chiral Boronic Acid DerivativeKey FeaturesCommon Applications
(R)-BorohomoPhe-(+)-Pinanediol-HCl α-amino acid backbone, rigid pinanediol auxiliaryMatteson homologation, precursor to chiral ligands
Pinanediol Boronic Esters (general) Readily available, high stereodirecting abilityMatteson homologation, Suzuki-Miyaura coupling
Tartrate-derived Boronic Esters Utilizes readily available tartaric acidAsymmetric allylboration and crotylboration
Chiral BINOL-derived Boronic Acids Axially chiral, tunable electronic and steric propertiesLewis acid catalysis, enantioselective additions

Pinanediol-based boronic esters are particularly noted for their exceptional stability and the high levels of diastereoselectivity they impart in reactions like the Matteson homologation. Compared to tartrate-derived esters, which are also widely used, pinanediol esters often offer superior stereocontrol due to the rigid and sterically demanding nature of the pinane skeleton.

Chiral biaryl-based ligands and catalysts, such as those derived from BINOL (1,1'-bi-2-naphthol), offer a different approach to asymmetric induction. These systems rely on axial chirality and can be finely tuned by modifying the substituents on the biaryl backbone. While highly effective, they can be more synthetically complex to prepare than pinanediol-based reagents.

The presence of the α-amino acid moiety in (R)-BorohomoPhe-(+)-Pinanediol-HCl provides an additional point of functionality that can be exploited for the development of bifunctional catalysts or for tethering to solid supports, which is not a feature of simple alkyl or aryl pinanediol boronic esters. This combination of a robust chiral auxiliary and a versatile functional handle makes it a valuable and distinct tool in the arsenal of synthetic organic chemists.

Biological and Biochemical Investigations of R Borohomophe + Pinanediol Hcl

Molecular Recognition and Binding Interactions with Biological Macromolecules (e.g., Proteins, Enzymes, Receptors, Glycans)

No studies detailing the specific molecular recognition and binding interactions of (R)-BorohomoPhe-(+)-Pinanediol-HCl with biological macromolecules were identified. Boronic acids, in general, are known to form reversible covalent bonds with nucleophilic residues in proteins. nih.govresearchgate.net This interaction is a key aspect of their biological activity. mdpi.comnih.gov The electrophilic nature of the boron atom allows it to interact with hydroxyl and amine groups found in the side chains of amino acids like serine, threonine, and lysine. researchgate.net However, without specific studies on (R)-BorohomoPhe-(+)-Pinanediol-HCl, any discussion of its binding interactions would be speculative.

Reversible Covalent Interactions with Nucleophilic Residues (e.g., Serine, Lysine, Tyrosine, Cysteine)

There is no specific information available in the searched literature concerning the reversible covalent interactions of (R)-BorohomoPhe-(+)-Pinanediol-HCl with nucleophilic amino acid residues.

In Vitro Enzyme Inhibition Studies

Specific in vitro enzyme inhibition studies for (R)-BorohomoPhe-(+)-Pinanediol-HCl have not been reported in the available literature. While boronic acid derivatives have been investigated as inhibitors of various enzymes, including proteases and β-lactamases, no such data exists specifically for this compound. nih.govresearchgate.net

Target Enzyme Identification and Selectivity Profiling (e.g., Proteasomes, Hydrolases, β-Lactamases, Racemases)

Due to the lack of enzyme inhibition studies, there is no information on the target enzymes or the selectivity profile of (R)-BorohomoPhe-(+)-Pinanediol-HCl.

Mechanistic Enzymology of Inhibition

The mechanism of enzyme inhibition by (R)-BorohomoPhe-(+)-Pinanediol-HCl has not been elucidated, as no studies on its inhibitory activity have been published.

Cellular Uptake and Intracellular Localization Studies (In Vitro)

No in vitro studies on the cellular uptake or intracellular localization of (R)-BorohomoPhe-(+)-Pinanediol-HCl were found in the public domain.

In Vitro Cellular Activity Studies (e.g., Growth Modulation, Signaling Pathway Modulation)

There are no published in vitro studies describing the effects of (R)-BorohomoPhe-(+)-Pinanediol-HCl on cellular activities such as growth modulation or the modulation of signaling pathways.

Structure-Activity Relationship (SAR) for In Vitro Biological Activities

The structure-activity relationship (SAR) of boronic acid-containing peptide mimics, including compounds structurally related to (R)-BorohomoPhe-(+)-Pinanediol-HCl, reveals critical insights into their inhibitory mechanisms and specificity. A key feature of these compounds is the boronic acid moiety, which can form a reversible covalent bond with the catalytic serine residue in serine proteases. nih.gov This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition. nih.gov

Research on dipeptidyl boronic acid inhibitors of dipeptidyl peptidase IV (DPPIV) has shown that the stereochemistry at the P1 position, occupied by the boronic acid-containing amino acid analogue, is crucial for activity. nih.gov Specifically, the (R)-stereoisomer of the boro-amino acid is required for potent inhibition. nih.gov The nature of the amino acid at the P2 position also significantly influences inhibitory activity, with a preference for L-amino acids. nih.gov Conversely, D-amino acids, α,α-disubstituted amino acids, and glycine (B1666218) at the P2 position are not well-tolerated. nih.gov

The potency of these inhibitors is also affected by the substituents on the boronic acid itself. The pinanediol ester in (R)-BorohomoPhe-(+)-Pinanediol-HCl serves as a protecting group for the boronic acid. This ester can be hydrolyzed under physiological conditions to release the active boronic acid. drughunter.com The scaffold surrounding the boronic acid can profoundly alter its structure and reactivity. nih.gov For instance, modifications to the peptide backbone or the aromatic ring of a phenylalanine analogue can modulate the binding affinity and specificity of the inhibitor. nih.gov

The following table summarizes the key SAR findings for boronic acid peptide mimics:

Structural FeatureImpact on Biological Activity
P1 Position Stereochemistry The (R)-stereoisomer of the boro-amino acid is essential for high inhibitory potency. nih.gov
P2 Position Amino Acid L-amino acids are generally preferred for optimal activity. nih.gov
P2 Position Substitutions D-amino acids, α,α-disubstituted amino acids, and glycine are poorly tolerated. nih.gov
Boronic Acid Moiety Forms a reversible covalent bond with the catalytic serine in target proteases, mimicking the transition state. nih.gov
Scaffold Modifications Alterations to the peptide backbone and other substituents can significantly affect binding affinity and specificity. nih.gov

Boronic Acid as a Bioisostere in Peptide Mimicry Research

Boronic acids have emerged as a valuable bioisostere for carboxylic acids in the design of peptide mimics and other bioactive molecules. nih.govmdpi.com A bioisostere is a chemical substituent that can replace another group with similar physical or chemical properties, often leading to improved pharmacological profiles. drughunter.com While carboxylic acids are typically ionized at physiological pH, boronic acids have a higher pKa (around 9) and are generally neutral, which can enhance membrane permeability. drughunter.com

This bioisosteric replacement has been successfully applied in various therapeutic areas. For example, in the development of inhibitors for HIV protease, replacing a carboxylic acid with a boronic acid in darunavir (B192927) analogues maintained a similar binding mode but resulted in significantly improved cell-based potency, likely due to better cell permeability. drughunter.com The unique ability of boronic acids to form reversible covalent bonds with nucleophilic residues like serine and threonine in enzyme active sites provides a distinct advantage over the non-covalent interactions of carboxylic acids. drughunter.comnih.gov

The success of bortezomib (B1684674), a peptide boronic acid proteasome inhibitor, has spurred further interest in incorporating boronic acids into peptide structures. nih.govmdpi.com This strategy combines the favorable properties of peptides, such as ease of synthesis and biocompatibility, with the unique reactivity of the boronic acid warhead. nih.govmdpi.com The replacement of an aldehyde moiety with a boronic acid in early proteasome inhibitors led to improved specificity and pharmacokinetic properties. mdpi.com

The versatility of boronic acids as bioisosteres extends to mimicking other functional groups as well. For instance, it has been explored as a bioisostere for the carbonyl group in β-lactamase inhibitors. mdpi.com The development of diverse synthetic methods for creating peptide-boronic acids has further expanded the ability of researchers to explore their potential in medicinal chemistry and chemical biology. rsc.orgsemanticscholar.org

The table below highlights the key advantages of using boronic acid as a bioisostere in peptide mimicry:

FeatureCarboxylic AcidBoronic AcidAdvantage of Boronic Acid
pKa Lower (typically acidic)Higher (~9)Improved cell permeability due to neutrality at physiological pH. drughunter.com
Interaction with Active Site Non-covalent ionic interactionsReversible covalent bond formation with nucleophiles (e.g., serine, threonine). drughunter.comnih.govStronger and more specific binding to target enzymes. nih.gov
Therapeutic Applications BroadProteasome inhibitors, enzyme inhibitors, etc. nih.govmdpi.comUnique mechanism of action leading to potent and specific drugs. mdpi.com
Synthetic Accessibility Well-establishedIncreasingly accessible through modern synthetic methods. rsc.orgsemanticscholar.orgEnables diverse chemical space for drug discovery. mdpi.com

Computational and Theoretical Studies on R Borohomophe + Pinanediol Hcl

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how (R)-BorohomoPhe-(+)-Pinanediol-HCl interacts with its biological targets, such as serine proteases. While specific docking studies on this exact compound are not extensively published, the principles can be inferred from studies on analogous boronic acid-based inhibitors.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. For boronic acid inhibitors, a key interaction is the formation of a reversible covalent bond between the electrophilic boron atom and a nucleophilic serine residue in the enzyme's active site. mdpi.com The boron atom transitions from a trigonal planar (sp² hybridized) state to a tetrahedral (sp³ hybridized) state upon binding. frontiersin.org Docking simulations for compounds like (R)-BorohomoPhe-(+)-Pinanediol-HCl would model this covalent interaction, alongside other non-covalent forces such as hydrogen bonds, hydrophobic interactions, and π-π stacking involving the phenyl ring of the homophenylalanine residue.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. frontiersin.orgnih.gov MD studies on boronic acid inhibitors complexed with enzymes like β-lactamases have demonstrated the stability of the tetrahedral adduct formed in the active site. nih.govacs.org These simulations can reveal the role of specific water molecules in mediating interactions and the flexibility of both the ligand and the protein, which are crucial for a comprehensive understanding of the binding mechanism. For (R)-BorohomoPhe-(+)-Pinanediol-HCl, MD simulations would help to:

Assess the stability of the covalent bond with the target serine residue.

Analyze the network of hydrogen bonds and hydrophobic interactions that stabilize the complex.

Understand the conformational preferences of the pinanediol and homophenylalanine moieties within the binding pocket.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have become particularly useful for studying boronic acid inhibitors. frontiersin.org This method treats the reactive core (the boronic acid and the active site serine) with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This approach accurately models the bond-forming and bond-breaking events during covalent docking. frontiersin.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties and reactivity of (R)-BorohomoPhe-(+)-Pinanediol-HCl. lodz.plbibliotekanauki.pl These studies provide data on molecular geometry, charge distribution, and orbital energies, which are fundamental to its chemical behavior.

Electronic Structure and Reactivity Descriptors: DFT calculations can determine key parameters that govern the molecule's reactivity. The boron atom in a boronic ester is a key site for nucleophilic attack. Its electrophilicity is influenced by the surrounding atoms. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand electron transfer processes. For boronic acids, the LUMO is often localized on the vacant p-orbital of the boron atom, making it susceptible to attack by nucleophiles like the hydroxyl group of a serine residue. lodz.pl

Studies on similar phenylboronic acid derivatives show that the geometry around the boron atom is typically trigonal planar. nih.gov The interaction between the phenyl ring's π-system and the boron's vacant p-orbital can influence the compound's electronic properties. nih.gov The pinanediol group provides steric bulk and chirality, but its electronic effects are also significant in stabilizing the boronate ester. researchgate.net

Table 7.1: Predicted Electronic Properties from Quantum Chemical Calculations

Property Predicted Characteristic for (R)-BorohomoPhe-(+)-Pinanediol-HCl Significance
Boron Atom Hybridization sp² in the free state; sp³ in the enzyme-bound state. lodz.pl Governs the geometry and reactivity at the key interaction site.
LUMO Localization Primarily on the vacant p-orbital of the boron atom. lodz.pl Indicates high electrophilicity and susceptibility to nucleophilic attack.
Mulliken Atomic Charge Boron atom carries a significant positive partial charge. frontiersin.org Enhances the electrostatic attraction with nucleophilic residues in an enzyme active site.

| HOMO-LUMO Gap | Moderate energy gap. | Relates to the chemical reactivity and electronic transition properties of the molecule. |

DFT calculations have also been used to compare the stability of trigonal and tetrahedral boronate esters, which is crucial for understanding the thermodynamics of enzyme inhibition. researchgate.netrsc.org

Conformational Landscape Analysis and Stereochemical Preferences

The three-dimensional structure of (R)-BorohomoPhe-(+)-Pinanediol-HCl is critical to its biological activity. Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their relative energies.

Pinanediol Group: The (+)-pinanediol group serves as a chiral auxiliary, imparting a specific three-dimensional structure to the boronic acid moiety. iupac.org This rigid, bicyclic system effectively shields one face of the boron atom, directing its interaction with reagents or, in a biological context, with the active site of an enzyme. acs.orgacs.org This stereochemical control is fundamental to the molecule's specificity and potency. The stability of the pinanediol boronate ester is high, which is advantageous for purification and handling. iupac.org

Prediction of Biological Activity and ADME Properties (In Silico)

In silico tools are widely used in modern drug discovery to predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, reducing the need for extensive initial experimental work. jmpas.comeijppr.com

Prediction of Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models are often built for classes of compounds to predict the biological activity of new analogues. For boronic acid inhibitors, 3D-QSAR studies have been employed to correlate specific structural features with inhibitory potency against targets like the proteasome. These models help identify key regions of the molecule that contribute positively or negatively to its activity, guiding further chemical modifications.

Prediction of ADME Properties: The peptide-like structure of (R)-BorohomoPhe-(+)-Pinanediol-HCl presents specific challenges for its ADME profile, similar to other peptide-based drugs. nih.govnih.govscite.ai Computational models can predict these properties based on the molecule's structure.

Table 7.2: Predicted ADME Profile of (R)-BorohomoPhe-(+)-Pinanediol-HCl

ADME Parameter Predicted Property Rationale/Implication
Absorption Likely low oral bioavailability. nih.gov Peptide-like molecules are often susceptible to enzymatic degradation in the GI tract and have poor permeability across the intestinal wall.
Distribution Moderate volume of distribution. The molecule's size and polarity will influence its distribution into various tissues. It is unlikely to cross the blood-brain barrier. nih.gov
Metabolism Potential for hydrolysis of the boronate ester and amide bonds. Cytochrome P450 enzymes and other hydrolases are potential metabolic pathways.
Excretion Likely renal clearance. Small, water-soluble molecules and their metabolites are typically excreted via the kidneys.

| Toxicity | Potential for off-target interactions. | In silico toxicity models can flag potential liabilities, although some models have shown limited predictive value for boronic acids. nih.govnih.gov |

Various computational tools like SwissADME, pkCSM, and ProTox-II are used to generate these predictions. eijppr.comnih.govnih.gov For instance, "drug-likeness" rules, such as Lipinski's Rule of Five, can be assessed. While peptide-like molecules often violate these rules, they can still be successful drugs. The prediction of properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes helps in the early identification of potential pharmacokinetic hurdles. jmpas.com

Conclusions and Future Research Directions

Summary of Key Academic Findings

A diligent search of academic databases and scientific literature has revealed no specific published studies focusing on (R)-BorohomoPhe-(+)-Pinanediol-HCl. Consequently, there are no key academic findings to summarize for this particular compound at this time.

Unaddressed Research Questions and Challenges

Given the lack of dedicated research, the entire scope of this compound's chemical and biological properties remains an unaddressed question. Fundamental research is required to determine its basic characteristics, such as its reactivity, stability, and potential biological activity. The primary challenge is the absence of a foundational body of literature from which to formulate more specific and nuanced research questions.

Emerging Methodologies and Technologies for Boronic Acid Research

The broader field of boronic acid research is continually advancing, with new methodologies and technologies that could be applied to the study of (R)-BorohomoPhe-(+)-Pinanediol-HCl. These include high-throughput screening methods to assess its potential as an enzyme inhibitor, advanced NMR techniques for structural elucidation, and computational modeling to predict its binding affinities and reaction mechanisms. The application of these modern research tools would be a crucial first step in characterizing this compound.

Potential Avenues for Further Academic Exploration of (R)-BorohomoPhe-(+)-Pinanediol-HCl

Should research on this compound be undertaken, several potential avenues for exploration exist. Based on the general properties of related aminoboronic acids, initial studies could investigate its potential as a protease inhibitor, a catalyst in organic synthesis, or as a chiral building block. A thorough characterization of its physical and chemical properties would also be a valuable contribution to the field. However, without initial exploratory studies, these remain speculative avenues for future research.

Q & A

Q. What are the optimal synthetic routes for preparing (R)-BorohomoPhe-(+)-Pinanediol-HCl with high enantiomeric purity?

Methodological Answer:

  • The synthesis typically involves chiral boronate esterification under inert conditions (e.g., Schlenk line) to prevent hydrolysis of the boronic acid moiety. Pinanediol acts as a chiral auxiliary to stabilize the boron center and control stereochemistry.
  • Key steps: (i) Protection of the boronic acid group with (+)-pinanediol; (ii) coupling with homophenylalanine derivatives; (iii) HCl salt formation for crystallization.
  • Characterization via 1H^1H/11B^{11}B-NMR and HPLC with chiral columns is critical to confirm enantiopurity (>98% ee) .

Q. How do solubility and stability profiles of (R)-BorohomoPhe-(+)-Pinanediol-HCl impact experimental design?

Methodological Answer:

  • The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., methanol, chloroform). Stability tests show decomposition above 250°C and sensitivity to moisture/oxygen.
  • Storage recommendations: Store at -20°C under argon, with desiccants. For aqueous reactions, use buffered conditions (pH 6–8) to minimize boronate ester hydrolysis .

Q. What spectroscopic techniques are most reliable for characterizing (R)-BorohomoPhe-(+)-Pinanediol-HCl?

Methodological Answer:

  • Primary methods : 1H^1H-NMR (to confirm homophenylalanine backbone), 11B^{11}B-NMR (to verify boron-pinanediol coordination), and mass spectrometry (ESI-MS for molecular ion validation).
  • Supplementary data : X-ray crystallography (for absolute stereochemistry) and IR spectroscopy (to detect B-O stretching vibrations at ~1350 cm1^{-1}) .

Advanced Research Questions

Q. How does the stereochemical configuration of the pinanediol auxiliary influence catalytic activity in cross-coupling reactions?

Methodological Answer:

  • The (+)-pinanediol enantiomer induces a specific spatial arrangement around the boron atom, enhancing regioselectivity in Suzuki-Miyaura couplings. Comparative studies with (-)-pinanediol analogs show up to 30% difference in reaction yields for aryl halide substrates.
  • Experimental design: Use kinetic studies (time-resolved 11B^{11}B-NMR) to track boron coordination changes during catalysis .

Q. How can researchers resolve contradictions in reported bioactivity data for (R)-BorohomoPhe-(+)-Pinanediol-HCl?

Methodological Answer:

  • Common contradictions arise from impurity profiles (e.g., residual solvents) or variability in assay conditions (e.g., pH, temperature).
  • Mitigation strategies:
    • Batch validation : Use LC-MS to confirm chemical purity and quantify byproducts.
    • Standardized assays : Replicate studies under controlled conditions (e.g., fixed IC50 protocols with reference inhibitors).
    • Meta-analysis : Compare datasets across peer-reviewed studies using statistical tools (e.g., ANOVA for inter-lab variability) .

Q. What strategies optimize the use of (R)-BorohomoPhe-(+)-Pinanediol-HCl in boron neutron capture therapy (BNCT) studies?

Methodological Answer:

  • Targeted delivery : Conjugate with tumor-specific ligands (e.g., folate or RGD peptides) to enhance cellular uptake.
  • Dosimetry : Quantify boron accumulation in vitro via ICP-MS and validate with in vivo imaging (e.g., PET using 18F^{18}F-labeled analogs).
  • Safety thresholds : Establish maximum tolerated doses (MTDs) in murine models, monitoring renal clearance rates to avoid nephrotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.